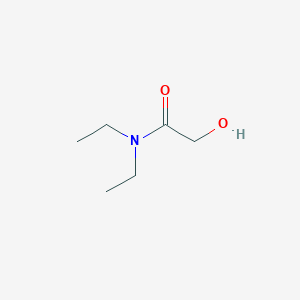

N,N-Diethyl-2-hydroxyacetamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCCQWOCSZOHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399767 | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39096-01-0 | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-2-hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydrolysis of 2 Chloro N,n Diethylacetamide:

This pathway involves the nucleophilic substitution of the chlorine atom in 2-Chloro-N,N-diethylacetamide by a hydroxide (B78521) ion. The reaction is typically carried out in an aqueous or alcoholic solution with a base such as sodium hydroxide.

Step 1: Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The attack occurs from the side opposite to the leaving group (chloride ion), leading to an inversion of configuration if the carbon were chiral.

Step 2: Transition State: A transient pentacoordinate transition state is formed where the carbon atom is partially bonded to both the incoming hydroxide ion and the outgoing chloride ion.

Step 3: Product Formation: The carbon-chlorine bond breaks, and the chloride ion departs as the leaving group. Simultaneously, a new carbon-oxygen bond is fully formed, resulting in the formation of N,N-Diethyl-2-hydroxyacetamide.

Aminolysis of Ethyl 2 Hydroxyacetate:

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally friendly and sustainable processes.

Exploration of Environmentally Benign Synthetic Protocols

Catalytic Aminolysis: Instead of relying on stoichiometric amounts of reagents, catalytic methods for the aminolysis of esters are a greener alternative. The use of efficient and recyclable catalysts can reduce waste and energy consumption. While specific catalysts for this reaction are not detailed in available literature, research into solid acid or base catalysts, or even enzymatic catalysts, could provide a more sustainable route.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor can offer several advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability. It can also minimize solvent usage and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rates for both hydrolysis and aminolysis pathways. This can lead to shorter reaction times, reduced energy consumption, and potentially higher yields compared to conventional heating methods.

Utilization of Sustainable Reagents and Solvents

Bio-based Starting Materials: Exploring routes that utilize starting materials derived from renewable resources would be a significant step towards a greener synthesis. For instance, glycolic acid can be produced from biomass, which could then be esterified and used in the aminolysis reaction.

Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Replacing traditional volatile organic compounds (VOCs) with greener alternatives is crucial.

Water: For the hydrolysis reaction, water is the ideal green solvent.

Bio-solvents: For the aminolysis reaction, exploring the use of bio-solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyrene, which are derived from renewable feedstocks and have a better environmental profile than many conventional solvents, would be beneficial.

Solvent-Free Conditions: Where feasible, conducting the reaction under solvent-free conditions, for example, by melting the reactants together, represents the most environmentally friendly option as it completely eliminates solvent waste.

| Green Chemistry Approach | Application in this compound Synthesis | Potential Benefits |

| Catalysis | Use of recyclable catalysts for aminolysis. | Reduced waste, lower energy consumption. |

| Flow Chemistry | Continuous production. | Improved safety, higher yields, less waste. |

| Microwave Synthesis | Acceleration of hydrolysis or aminolysis. | Faster reactions, energy savings. |

| Sustainable Reagents | Use of bio-derived glycolic acid. | Reduced reliance on fossil fuels. |

| Green Solvents | Utilizing water, 2-MeTHF, or solvent-free conditions. | Reduced pollution and health hazards. |

Advanced Spectroscopic and Analytical Characterization for N,n Diethyl 2 Hydroxyacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of N,N-Diethyl-2-hydroxyacetamide

Proton (¹H) NMR spectroscopy of this compound provides critical information about the number and types of hydrogen atoms present in the molecule. The spectrum, typically recorded in a deuterated solvent such as acetonitrile-d3, reveals distinct signals corresponding to the different proton environments.

Due to the restricted rotation around the amide C-N bond, a phenomenon common in amides, the two ethyl groups on the nitrogen atom can become non-equivalent. This leads to more complex splitting patterns than would be expected with free rotation. The protons of the methylene group adjacent to the nitrogen (N-CH₂) and the methyl group protons (-CH₃) of the two ethyl groups may exhibit separate signals. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) and the hydroxyl proton itself (-OH) will also produce characteristic signals.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂- (ethyl) |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₃ (ethyl) |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂-OH |

| Data not available in search results | Data not available in search results | Data not available in search results | -OH |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbonyl carbon (C=O), the methylene carbon attached to the hydroxyl group (HO-CH₂-), the methylene carbons of the ethyl groups (-N-CH₂-), and the methyl carbons of the ethyl groups (-CH₃). The chemical shift of the carbonyl carbon is typically found significantly downfield (at a higher ppm value) compared to the other sp³-hybridized carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C=O (amide) |

| Data not available in search results | -CH₂-OH |

| Data not available in search results | -N-CH₂- (ethyl) |

| Data not available in search results | -CH₃ (ethyl) |

Dynamic NMR for Rotational Barrier Studies

The partial double bond character of the amide C-N bond in this compound restricts free rotation, leading to the existence of rotational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of this rotational process. By acquiring NMR spectra at different temperatures, the rate of interconversion between the rotamers can be determined.

At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for the non-equivalent protons and carbons of the two ethyl groups are observed. As the temperature is increased, the rate of rotation increases. This leads to a broadening of the signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature.

From the coalescence temperature and the difference in chemical shift between the exchanging signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While the specific rotational barrier for this compound was not found, studies on similar N,N-diethylamides have reported rotational barriers in the range of 61 to 71.4 kJ/mol. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

A strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

A strong absorption band around 1650-1600 cm⁻¹ due to the C=O stretching vibration of the tertiary amide.

Absorption bands in the region of 2980-2850 cm⁻¹ resulting from the C-H stretching vibrations of the ethyl and methylene groups.

A C-N stretching vibration for the amide is expected in the region of 1400-1200 cm⁻¹.

A C-O stretching vibration from the primary alcohol is typically observed around 1050 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| Data not available in search results | O-H (Alcohol) | Stretching |

| Data not available in search results | C=O (Amide) | Stretching |

| Data not available in search results | C-H (Alkyl) | Stretching |

| Data not available in search results | C-N (Amide) | Stretching |

| Data not available in search results | C-O (Alcohol) | Stretching |

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of a molecule.

For this compound (C₆H₁₃NO₂), the calculated monoisotopic mass is 131.094628657 Da. chemicalbook.com An HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The experimentally measured accurate mass of this ion should closely match the calculated value, confirming the molecular formula.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₆H₁₄NO₂]⁺ ([M+H]⁺) | 132.10192 | Data not available in search results |

Application of this compound-d10 as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry (MS) analysis, precision and accuracy are paramount. The use of a stable isotope-labeled internal standard is a widely accepted method to correct for sample matrix effects and variations in instrument response. This compound-d10, the deuterated form of the target analyte, serves as an ideal internal standard for this purpose. medchemexpress.com

Deuterium-labeled compounds like this compound-d10 are chemically identical to their non-labeled counterparts but have a higher mass due to the presence of deuterium atoms. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.

Key advantages of using this compound-d10 include:

Correction for Matrix Effects: It co-elutes with the unlabeled analyte in chromatographic systems, experiencing the same ionization suppression or enhancement effects from the sample matrix.

Improved Precision and Accuracy: By calculating the ratio of the analyte signal to the internal standard signal, variations in sample injection volume and instrument response are effectively normalized.

Quantitation in Drug Development: Stable isotope-labeled compounds are frequently used as tracers for quantitation throughout the drug development process, helping to elucidate pharmacokinetic and metabolic profiles. medchemexpress.com

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for separating this compound from impurities and for its precise quantification in various matrices.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.

Method development for this compound would typically involve:

Column Selection: A reversed-phase column, such as a C18 or C8, is generally the first choice for separating moderately polar compounds. The selection depends on the desired retention and selectivity.

Mobile Phase Optimization: A mixture of water and an organic solvent like acetonitrile or methanol is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of all components and efficient elution of the target compound. Buffers may be added to control the pH and improve peak shape.

Detector Selection: A UV detector is commonly used if the analyte possesses a chromophore. For a compound like this compound, which lacks a strong chromophore, detection at lower wavelengths (e.g., ~210 nm) might be necessary. Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for higher sensitivity and specificity.

Below is an interactive table summarizing typical HPLC parameters that could be developed for the analysis of this compound.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides retention for moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. |

| Gradient Program | Start at 5% B, ramp to 95% B over 15 minutes | Ensures separation from early-eluting polar and late-eluting nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV at 210 nm or Mass Spectrometer (MS) | Detection of the amide bond or for highly specific mass-based detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, its applicability depends on its volatility and thermal stability. With a boiling point of 238 °C, it is sufficiently volatile for GC analysis. sigmaaldrich.com

Key considerations for GC-MS analysis include:

Column Selection: A polar capillary column (e.g., one with a polyethylene glycol or "WAX" stationary phase) is often suitable for separating polar analytes like amides.

Inlet Temperature: The temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation.

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometry Detection: In the mass spectrometer, the eluted compound is ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" that can be used for definitive identification by comparing it to a spectral library.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

For this compound, which is a liquid at room temperature, X-ray crystallography would require growing a single crystal of the compound at a low temperature. A successful crystallographic analysis would yield a detailed model of its solid-state conformation. This information is invaluable for understanding its physical properties and for computational modeling studies. While the technique is powerful, specific crystallographic data for this compound is not widely published in available literature.

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. The onset temperature of mass loss would indicate the point at which the compound begins to break down.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine transition temperatures. For this compound, a DSC analysis could identify its melting point (reported to be around 23-26 °C) and any other phase transitions.

The table below outlines the type of data that thermal analysis would provide for this compound.

| Analysis Technique | Parameter Measured | Information Gained for this compound |

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of thermal decomposition, presence of residual solvents. |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, glass transition temperature, crystallization events. |

Computational Chemistry and Theoretical Studies of N,n Diethyl 2 Hydroxyacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of N,N-Diethyl-2-hydroxyacetamide. By approximating the electron density of the molecule, DFT methods can accurately predict its geometry, energy, and reactivity.

Geometry Optimization and Energetic Landscapes

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as B3LYP with a 6-31G* basis set, the most stable three-dimensional arrangement of atoms in the molecule can be determined. This process identifies the equilibrium geometry corresponding to the minimum energy on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

To explore the conformational flexibility, particularly around the amide C-N bond, potential energy surface (PES) scans are performed. mdpi.comnih.gov By systematically rotating the dihedral angle of the C-N bond and optimizing the rest of the molecule's geometry at each step, an energetic landscape can be mapped out. This landscape reveals the energy barriers between different conformations, identifying the transition states and the most stable rotamers. Such scans are crucial for understanding the dynamic behavior of the molecule in different environments.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.24 Å |

| C-N | 1.36 Å | |

| N-C(ethyl) | 1.47 Å | |

| C-C(ethyl) | 1.54 Å | |

| C-O(hydroxy) | 1.43 Å | |

| Bond Angle | O=C-N | 122.0° |

| C-N-C(ethyl) | 118.5° | |

| N-C-C(ethyl) | 110.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbital energies, allowing for a quantitative assessment of the molecule's reactivity profile.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 8.08 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with solvent molecules or biological targets.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Methods such as DFT and Time-Dependent DFT (TD-DFT) can be used to calculate various spectroscopic parameters, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculated IR spectrum can help in assigning the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural features. Similarly, the prediction of NMR chemical shifts is a powerful tool for structure elucidation and for studying conformational changes in solution. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a more detailed picture of the molecule's structure and dynamics can be obtained.

Computational Studies on Rotational Barriers and Conformational Flexibility

A significant area of computational research on this compound has focused on the rotational barrier around the amide C-N bond. This rotation is restricted due to the partial double bond character of the C-N bond, a consequence of resonance between the nitrogen lone pair and the carbonyl group.

Both DFT and Møller-Plesset perturbation theory (MP2) calculations have been employed to determine the energy barrier for this rotation. researchgate.net These computational studies have yielded rotational barriers that are in a similar order of magnitude to those observed experimentally, which are in the range of 61 to 66 kJ/mol. researchgate.net The computational results, in conjunction with experimental data from dynamic NMR spectroscopy, provide a comprehensive understanding of the factors influencing the conformational flexibility of the amide group, such as steric hindrance from the ethyl groups.

| Computational Method | Basis Set | Calculated Rotational Barrier (kJ/mol) |

| DFT (e.g., B3LYP) | 6-31G | Value not available |

| MP2 | 6-31G | Value not available |

| Experimental (Dynamic NMR) | - | 61 - 66 researchgate.net |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling plays a crucial role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For this compound and its analogs, computational SAR studies can help in identifying the key molecular features responsible for a particular biological effect.

By calculating various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), quantitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to build a mathematical relationship between the calculated descriptors and the observed biological activity. While specific computational SAR studies on this compound are not extensively documented in the provided search results, the methodologies are well-established and could be applied to explore its potential biological activities and guide the design of new, more potent analogs.

Based on a comprehensive search of the scientific literature, there is insufficient specific data available to generate a detailed article on the coordination chemistry of this compound that adheres to the provided outline. Research publications detailing the synthesis, spectroscopic analysis (FTIR), crystallography, and catalytic applications of metal complexes specifically involving this compound as a ligand could not be located.

While related compounds, such as N,N-dioctyl-2-hydroxyacetamide, have been studied as ligands for metal ions, the strict requirement to focus solely on this compound prevents the inclusion of this information. The available literature on this compound primarily discusses its use in other contexts, such as a component of prodrugs, rather than as a primary ligand in coordination chemistry.

Therefore, it is not possible to provide a scientifically accurate and thorough article that fulfills the specific requirements of the requested outline.

Coordination Chemistry and Metal Complexation with N,n Diethyl 2 Hydroxyacetamide

Applications of N,N-Diethyl-2-hydroxyacetamide Metal Complexes in Catalysis

Homogeneous Catalysis

A comprehensive review of scientific literature reveals a lack of specific studies or applications of this compound as a ligand in homogeneous catalysis. While metal complexes with various amide-containing ligands are known to be active catalysts in a range of organic transformations, research has not focused on this particular compound for such purposes.

Heterogeneous Catalysis

Similarly, there is no significant body of research detailing the use of this compound in heterogeneous catalysis. The development of heterogeneous catalysts often involves immobilizing metal complexes on solid supports, but this compound has not been a prominent ligand in this field of study.

Metal Extraction and Separation Science Utilizing Hydroxyacetamide Ligands

N,N-dialkyl-2-hydroxyacetamides, including this compound and its analogues, are recognized for their utility as extractants in liquid-liquid extraction processes, particularly for the separation of actinides and lanthanides from nuclear waste streams. These CHON-type ligands (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) are considered advantageous alternatives to phosphorus-containing extractants like TBP (Tri-n-butyl phosphate) because their degradation products are more manageable.

Synergistic Extraction Systems

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. Hydroxyacetamide ligands have been studied in such systems to enhance the separation of metal ions.

A notable example involves a binary system composed of a neutral extractant, N,N-dioctyl-2-hydroxyacetamide (DOHyA), and an acidic extractant, bis(2-ethylhexyl)phosphoric acid (HDEHP), in an n-dodecane diluent. This combined system demonstrated a synergistic effect in the extraction of Americium(III) and Europium(III) from nitric acid medium. The study explored the separation of these trivalent actinides and lanthanides from simulated high-level liquid waste (SHLLW), achieving a separation factor of Eu(III) over Am(III) of approximately 10 researchgate.net. The synergistic effect is attributed to the formation of a more stable, extractable mixed-ligand complex with the metal ion.

Selective Separation of Metal Ions (e.g., Am(III), Eu(III), Zr(IV), Nd(III), U(VI), Pu(IV))

Hydroxyacetamide ligands and their structural analogues have shown significant promise for the selective separation of various metal ions critical to the nuclear fuel cycle. Their extraction efficiency and selectivity are highly dependent on factors such as the acidity of the aqueous phase, the concentration of the ligand, and the specific metal ion.

Am(III) and Eu(III): The separation of trivalent actinides like Americium from chemically similar lanthanides like Europium is a significant challenge. N,N-dioctyl-2-hydroxyacetamide (DOHyA) has been identified as a promising ligand for this purpose researchgate.net. Studies show that DOHyA can quantitatively extract Am(III) and lanthanides from simulated nuclear waste solutions researchgate.net. The separation factor between Eu(III) and Am(III) is a key metric of performance in these systems researchgate.net.

Zr(IV) and Mo(VI): N,N-dioctyl-2-hydroxyacetamide (DOHyA) has been shown to extract fission product elements such as Zirconium (Zr) and Molybdenum (Mo) utwente.nl. The extraction of these elements is a crucial consideration in the performance of solvent extraction processes for nuclear waste treatment.

Nd(III): The bulk extraction of Neodymium(III) from 4 M nitric acid using a solution of N,N-di-octyl-2-hydroxyacetamide (DOHyA) in n-dodecane has been studied, particularly in the context of the ligand's stability under gamma radiation researchgate.net.

Pu(IV) and U(VI): While direct studies on this compound are limited, research on analogous tripodal amide extractants like N,N,N',N',N”,N”-hexa-n-octylnitrilotriacetamide (HONTA) provides insight into the extraction of tetravalent and hexavalent actinides. These systems show a strong affinity for Pu(IV), with an extraction trend of Pu(IV) >> U(VI) > Am(III) at 3 M HNO₃ utwente.nl. The coordination of Pu(IV) with N,N-dialkyl amides can shift from inner-sphere to outer-sphere complexes depending on the nitric acid concentration rsc.org.

The table below summarizes the extraction behavior of various metal ions with N,N-dialkyl amide-based ligands.

| Ligand | Metal Ion(s) | Aqueous Phase | Key Finding |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Am(III), Eu(III) | Nitric Acid | Demonstrated synergistic extraction with HDEHP, achieving SF(Eu/Am) ≈ 10. researchgate.net |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Am(III), Lanthanides, Y(III), Mo(VI) | Fast Reactor SHLLW | Quantitative co-extraction of Am(III) and lanthanides was achieved. researchgate.net |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Zr, Mo | High Nitric Acid | Shows affinity for extracting fission products Zr and Mo. utwente.nl |

| N,N,N',N',N”,N”-hexa-n-octylnitrilotriacetamide (HONTA) | Pu(IV), U(VI), Am(III) | 3 M HNO₃ | High selectivity for Pu(IV) with extraction trend Pu(IV) >> U(VI) > Am(III). utwente.nl |

Degradation Studies of Hydroxyacetamide Extractants under Radiation

In nuclear fuel reprocessing, solvent extraction systems are exposed to intense ionizing radiation, which can lead to the radiolytic degradation of the extractant molecules. This degradation can impair the performance of the separation process. Consequently, the radiation stability of hydroxyacetamide extractants is a critical area of research.

Studies on N,N-dialkyl-2-hydroxyacetamide derivatives have been conducted by subjecting them to gamma irradiation at doses up to 700 kGy researchgate.net. The degradation of the ligand is typically assessed by measuring the change in the distribution ratio of a key metal ion, such as Am(III), as a function of the absorbed dose researchgate.net. For instance, the concentration of the ligand hexa-n-octylnitrilo-triacetamide (HONTA) was found to decay exponentially with an increasing absorbed gamma dose, with a calculated dose coefficient of d = (4.48 ± 0.19) × 10⁻³ kGy⁻¹ osti.govrsc.org.

A significant finding from these studies is the protective effect of metal complexation on the ligand's stability. When the hydroxyacetamide ligand is complexed with a metal ion, such as Europium(III), it exhibits significantly less degradation under radiolysis compared to the free ligand utwente.nl. This suggests that the formation of metal complexes shields the ligand from radiolytic attack, a crucial factor for the long-term performance of the solvent in a high-radiation environment researchgate.netutwente.nl.

The degradation of the primary extractant leads to the formation of various degradation products. In the case of HONTA, dioctylamine (B52008) was identified as a dominant degradation product osti.govrsc.org. The accumulation of these byproducts can interfere with the complexation of the target metal ions, leading to a decrease in extraction and back-extraction efficiency after a certain radiation dose threshold osti.govrsc.orgrsc.org.

The table below presents findings from a study on the radiolytic degradation of the HONTA ligand and its impact on the extraction of Americium and Europium.

| Absorbed Dose (kGy) | HONTA Concentration (% of Initial) | Am(III) Distribution Ratio (DAm) | Eu(III) Distribution Ratio (DEu) |

| 0 | 100 | ~10 | ~3 |

| ~70 | Not specified | Stable | Stable |

| >70 | Decreasing | Decreasing | Decreasing |

| 200 | ~40 | ~4 | ~1 |

(Data derived from graphical representations in literature for 100 mM HONTA in n-dodecane contacted with 0.1 M HNO₃) rsc.orgrsc.org

Advanced Applications of N,n Diethyl 2 Hydroxyacetamide in Materials Science

Incorporation of N,N-Diethyl-2-hydroxyacetamide into Polymeric Materials

The functional groups of this compound make it a candidate for integration into polymer structures, either as a pendant group or as a building block for the main chain, to impart specific properties such as hydrophilicity and hydrogen bonding capabilities.

The synthesis of polymers functionalized with this compound could be approached through several routes. One common strategy involves the polymerization of a vinyl monomer bearing the hydroxyacetamide group. For instance, an acrylamide or methacrylamide monomer derived from this compound could be synthesized and subsequently polymerized. This approach is analogous to the synthesis of polymers like Poly(N-hydroxyethyl acrylamide) (PHEAA), which are known for their hydrophilicity due to hydroxyl and amide groups in their side chains mdpi.comspecialchem.com.

Alternatively, post-polymerization modification presents another viable route. A pre-existing polymer with reactive sites could be functionalized with this compound. For example, a polymer with carboxylic acid or acyl chloride groups could be reacted with the hydroxyl group of this compound to form ester linkages, thereby attaching the desired functional group as a pendant moiety. This method allows for the controlled introduction of the hydroxyacetamide group onto a polymer backbone with established properties nih.gov.

A further approach could involve the synthesis of biodegradable polyesters or poly(ester amide)s where a diol or diamine derivative of this compound is used as a monomer. This would incorporate the functional group directly into the polymer backbone. Research on biodegradable poly(ester amide)s with pendant hydroxyl groups has demonstrated that such polymers can be synthesized and that their properties are influenced by these functional groups nih.govmdpi.com.

Table 1: Potential Synthetic Routes for Hydroxyacetamide-Functionalized Polymers

| Synthetic Strategy | Description | Potential Monomer/Reactant | Resulting Polymer Structure |

| Direct Polymerization | Polymerization of a custom-synthesized monomer containing the desired functional group. | Acrylamide or methacrylate derivative of this compound | Polymer with pendant this compound groups |

| Post-Polymerization Modification | Chemical modification of a pre-formed polymer to introduce the functional group. | This compound | Polymer backbone with attached this compound via ester or other linkages |

| Polycondensation | Use of a di-functionalized derivative of the compound as a monomer in a step-growth polymerization. | Diol or diamine derivative of this compound | Polymer with this compound integrated into the main chain |

The incorporation of this compound into a polymer matrix is expected to significantly influence the material's mechanical and thermal properties. The presence of amide groups generally enhances intermolecular forces through hydrogen bonding, which can increase the mechanical strength and thermal stability of the polymer youtube.com. The hydrogen bonding network can lead to more organized crystalline regions within the polymer, contributing to rigidity and a higher melting temperature youtube.com.

The introduction of flexible N,N-diethyl groups and the hydroxyl group would likely affect the polymer's glass transition temperature (Tg). The bulky side groups might increase Tg by restricting chain mobility, while the hydroxyl groups could either increase it through hydrogen bonding or decrease it by acting as a plasticizer, depending on the polymer backbone and concentration of the functional group. Studies on poly(amide-imide)s have shown that the length of flexible groups in the polymer backbone plays a crucial role in both mechanical and thermal performances researchgate.net. Similarly, the presence of bulky aromatic pendant groups can influence the thermal and mechanical properties of polyimides nih.gov.

Table 2: Predicted Influence of this compound Functionalization on Polymer Properties

| Property | Predicted Effect | Underlying Mechanism |

| Tensile Strength | Increase | Intermolecular hydrogen bonding from amide and hydroxyl groups youtube.com |

| Glass Transition Temperature (Tg) | Variable | Competition between restricted chain mobility from bulky groups and potential plasticization from hydroxyl groups |

| Thermal Stability | Increase | Strong intermolecular forces due to hydrogen bonding youtube.com |

| Hydrophilicity/Water Absorption | Increase | Presence of polar amide and hydroxyl groups |

This compound in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions wikipedia.org. The structure of this compound, with its hydrogen bond donor (hydroxyl) and acceptor (amide carbonyl) sites, makes it a prime candidate for participation in such assemblies.

This compound molecules could potentially self-assemble into well-ordered structures. The amide group is known to be a strong mediator of self-assembly through the formation of intermolecular hydrogen bonds researchgate.net. The hydroxyl group can also participate in hydrogen bonding, further directing the assembly process. The interplay of these interactions, along with the hydrophobic interactions of the diethyl groups, could lead to the formation of various supramolecular structures, such as chains, sheets, or more complex networks.

Research on other simple amides has shown that they can form intricate supramolecular structures. For instance, an achiral acetamide derivative has been observed to form helical water channels through a crystallization-driven chiral self-resolution process, stabilized by hydrogen bonds involving the amide groups researchgate.net. The self-assembly of natural small molecules is often driven by a balance of hydrophobic interactions and hydrogen bonding from hydroxyl or carboxyl groups, leading to the formation of macroscopic systems nih.gov.

In host-guest chemistry, a host molecule forms a complex with a guest molecule through non-covalent interactions wikipedia.org. This compound could act as either a guest or a component of a larger host molecule. As a guest, its size, shape, and functional groups would determine its affinity for various host cavities.

More interestingly, it could be incorporated into the structure of a host molecule to provide binding sites for specific guests. The amide and hydroxyl groups could form hydrogen bonds with complementary functional groups on a guest molecule, leading to selective binding. The principles of host-guest chemistry have been demonstrated with a variety of amide-containing molecules, where the amide bond plays a crucial role in guest recognition and binding acs.orgacs.org.

Development of Hybrid Materials Utilizing this compound

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer a route to materials with synergistic or novel properties. This compound could be a valuable organic component in such materials.

One promising area is the development of functionalized metal-organic frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands. By using a derivative of this compound as the organic linker, it would be possible to introduce the amide and hydroxyl functionalities into the pores of the MOF. These functional groups could enhance the selective adsorption of molecules like CO2 through dipole-dipole interactions and hydrogen bonding researchgate.netrsc.org. Amide-functionalized MOFs have been shown to have strong interactions with guest molecules, making them effective for applications such as gas separation and catalysis rsc.orgnih.govnih.gov.

Another avenue is the use of this compound in sol-gel processes to create organic-inorganic hybrid glasses or ceramics rsc.orgwikipedia.org. In a typical sol-gel process, molecular precursors undergo hydrolysis and condensation to form a gel network researchgate.netmdpi.com. A chemically modified this compound, for example, one functionalized with a trialkoxysilane group, could be co-condensed with metal alkoxides like tetraethyl orthosilicate (TEOS). This would result in a silica network covalently linked to the organic molecule, allowing for the uniform distribution of the hydroxyacetamide functionality throughout the material. Such hybrid materials could exhibit enhanced properties, such as improved surface wettability or the ability to coordinate with metal ions.

Potential in Nanomaterials Synthesis and Functionalization

This compound, a chemical compound featuring both amide and hydroxyl functional groups, presents theoretical potential in the burgeoning field of nanomaterials science. While direct research on its application in this domain is not extensively documented, its molecular structure suggests several plausible roles in the synthesis and functionalization of nanoparticles. These potential applications are primarily inferred from the known functions of its constituent chemical moieties in nanoscale synthesis and surface modification.

The bifunctional nature of this compound, possessing both a hydrogen-bond-donating hydroxyl group and a polar amide group, could be leveraged in several aspects of nanomaterial development. Its utility may be envisioned in roles such as a specialized solvent, a capping agent to control particle growth, or as a molecule for surface functionalization to impart specific properties to nanoparticles.

One of the key attributes of this compound that underpins its potential in nanomaterials synthesis is its chemical properties. A summary of these properties is presented in the interactive table below.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol nih.gov |

| Boiling Point | 238 °C |

| Density | 1.009 g/mL at 25 °C sigmaaldrich.com |

| Appearance | Colorless to yellowish liquid |

| Solubility | Soluble in water and most organic solvents |

The hydroxyl group (-OH) is a chemically active functional group that can facilitate reactions and impart a hydrophilic nature to nanoparticle surfaces, enhancing their dispersibility in aqueous media. cd-bioparticles.net The amide group, with its dipole moment, can contribute to the stabilization of colloidal nanoparticle solutions.

In the synthesis of nanoparticles, the choice of solvent and capping agents is crucial in determining the final size, shape, and stability of the nanoparticles. Small organic molecules are often employed as capping agents to prevent aggregation and control the growth of nanoparticles. nih.govresearchgate.net The presence of both hydroxyl and amide groups in this compound suggests its potential to act as a capping agent, where the hydroxyl end could bind to the nanoparticle surface, and the diethylamide end could provide steric hindrance, thus stabilizing the nanoparticles.

Furthermore, the functionalization of nanoparticle surfaces is a critical step in tailoring their properties for specific applications. acs.org The introduction of hydroxyl groups onto a nanoparticle surface, a process known as hydroxylation, can enhance biocompatibility and provide sites for further chemical modification. cd-bioparticles.net Given that this compound contains a hydroxyl group, it could potentially be used to introduce these functional groups onto the surface of various nanomaterials. Amide functionalities are also valuable in surface modification, for instance, in the creation of synthetic amide lipids for nanoparticle-based drug delivery systems. mdpi.com

While the direct application of this compound in nanomaterials science awaits empirical validation, its chemical structure provides a basis for postulating its utility in this field. Further research would be necessary to explore and substantiate these potential applications.

N,n Diethyl 2 Hydroxyacetamide As a Reagent in Organic Synthesis and Reaction Development

Role as a Building Block or Intermediate in Complex Molecule Synthesis

N,N-Diethyl-2-hydroxyacetamide serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly noted for its application in the preparation of amides that have demonstrated utility in biochemical and chemical fields, including as herbicides and as effectors of peripheral benzodiazepine receptors veeprho.com.

Synthesis of Phosphonate Prodrugs

A significant application of this compound is its use as a reactant in the synthesis of phosphonate prodrugs. These prodrugs are designed to enhance the oral bioavailability of certain antiviral agents. A notable example is its role in the synthesis of prodrugs for 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), an antiviral compound . The hydroxyacetamide moiety can be incorporated into the prodrug structure, which is later cleaved in vivo to release the active phosphonate drug.

Table 1: Application in Phosphonate Prodrug Synthesis

| Application | Key Reactant | Purpose | Example |

|---|

Preparation of Zolpidem and Analogues

A thorough review of the scientific literature indicates that while N,N-disubstituted acetamides are key intermediates in the synthesis of the hypnotic agent Zolpidem and its analogues, the specific reagent used is typically N,N-dimethyl-2-hydroxyacetamide or a related N,N-dimethyl derivative. There is no direct evidence to suggest the use of this compound in the established synthetic routes for Zolpidem. The synthesis of Zolpidem involves the introduction of an N,N-dimethylacetamide moiety at the 3-position of the imidazo[1,2-a]pyridine core.

Participation in Name Reactions or Novel Reaction Pathways

Currently, there is a lack of specific information in the scientific literature detailing the participation of this compound in well-established name reactions or novel, named reaction pathways. Its reactivity is generally exploited in a more targeted manner as a functionalized building block rather than as a key component in broadly applicable named reactions.

Exploration of Chiral Derivatives and Asymmetric Synthesis

The exploration of chiral derivatives of this compound for applications in asymmetric synthesis is not extensively documented in the available scientific literature. While the hydroxyacetamide scaffold, in general, has been investigated for its potential in creating chiral ligands and auxiliaries, specific examples involving the N,N-diethyl derivative are not prominent.

Chiral Auxiliaries and Ligands Based on Hydroxyacetamide Scaffolds

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. Hydroxyamides and their derivatives are attractive scaffolds for such applications due to their coordinating abilities with metal centers and the potential for introducing chirality. However, research in this area has not specifically highlighted this compound as a precursor for widely used chiral auxiliaries or ligands.

Free Radical Reactions Involving this compound

A comprehensive search of the scientific literature did not yield specific examples of free radical reactions directly involving this compound. While free radical reactions of amides are a known class of reactions, the specific behavior and synthetic applications of this compound in this context have not been a significant focus of published research.

Table 2: Summary of Research Findings for this compound

| Area of Synthesis | Involvement of this compound |

|---|---|

| Complex Molecule Synthesis | Intermediate for amides with biochemical applications. |

| Phosphonate Prodrugs | Reactant in the synthesis of PMEA prodrugs. |

| Zolpidem and Analogues | No direct role; N,N-dimethyl derivatives are used. |

| Name Reactions | No specific participation documented. |

| Asymmetric Synthesis | No specific chiral derivatives or applications documented. |

Mechanistic Investigations of Organic Transformations Mediated by this compound

This compound has emerged as a versatile reagent in organic synthesis, notably in the preparation of biologically active compounds such as phosphonate prodrugs. While comprehensive mechanistic studies focusing exclusively on this compound are not extensively detailed in publicly available literature, its reactivity can be understood through fundamental principles of organic reaction mechanisms, particularly its role as a nucleophile. The presence of a primary hydroxyl group and a tertiary amide functionality dictates its chemical behavior in various transformations.

In the synthesis of phosphonate prodrugs, for instance, which are designed to enhance the oral bioavailability of antiviral agents like 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), this compound serves as a key building block. The core of its function in these syntheses lies in its ability to act as a nucleophile, where the hydroxyl group attacks an electrophilic phosphorus center. This reaction typically proceeds via a nucleophilic substitution mechanism at the phosphorus atom.

A plausible mechanistic pathway for the involvement of this compound in the formation of a phosphonate prodrug is illustrated in the context of its reaction with an activated phosphonate derivative. This process can be generalized into a few key steps:

Activation of the Phosphonate: The synthesis often commences with a phosphonic acid or its ester derivative, which is activated to create a more electrophilic phosphorus center. This can be achieved using various coupling agents or by converting one of the ester groups into a better leaving group.

Nucleophilic Attack: The hydroxyl group of this compound, being a potent nucleophile, attacks the electrophilic phosphorus atom. This attack results in the formation of a pentacoordinate phosphorus intermediate. The lone pair of electrons on the oxygen atom of the hydroxyl group initiates the bond formation with the phosphorus atom.

Departure of the Leaving Group: The unstable pentacoordinate intermediate then collapses, leading to the departure of a leaving group from the phosphorus center. This step re-establishes the stable tetracoordinate geometry of the phosphorus atom and results in the formation of the desired phosphonate product, where the this compound moiety is now covalently linked to the phosphorus atom through an oxygen bridge.

This proposed mechanism is consistent with the general understanding of nucleophilic substitution reactions at phosphorus centers, which are fundamental in the synthesis of a wide array of organophosphorus compounds.

The following table summarizes the key reactants and their proposed roles in a typical phosphonate prodrug synthesis involving this compound:

| Reactant/Reagent | Role in the Reaction |

| This compound | Nucleophile (specifically, the hydroxyl group) |

| Activated Phosphonate Derivative | Electrophile |

| Base (e.g., a non-nucleophilic amine) | Catalyst/Proton Scavenger |

| Solvent (e.g., an aprotic solvent) | Reaction Medium |

Furthermore, the reactivity of this compound can be influenced by various factors, including the choice of solvent, the nature of the base used (if any), and the specific structure of the electrophilic partner. While detailed kinetic and computational studies would be necessary to fully elucidate the energetic profile and the precise structure of the transition states involved, the fundamental role of this compound as a nucleophilic reagent provides a solid framework for understanding its utility in the synthesis of complex organic molecules.

In addition to its role in phosphonate chemistry, this compound has been used in the synthesis of other amides that have applications in biochemistry and as herbicides or peripheral benzodiazepine receptor effectors. veeprho.com In these contexts, the compound would likely be synthesized from a precursor rather than being used as a reagent itself, for instance, through the reaction of a suitable amine with an activated derivative of 2-hydroxyacetic acid.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and interactions. For N,N-Diethyl-2-hydroxyacetamide, these computational tools offer a powerful approach to forecast its behavior and that of its derivatives, accelerating the discovery of new applications. acs.orgrsc.orgmdpi.com

Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to predict properties such as solubility, boiling point, and partition coefficient for a wide range of its derivatives.

Forecast Biological Activity and Toxicity: Utilize machine learning to predict the potential biological activities and toxicity profiles of novel this compound derivatives, guiding the synthesis of compounds with desired therapeutic effects or identifying potential hazards. mdpi.com

Model Surface Interactions: Employ machine learning to predict the adsorption affinity and interaction potentials of this compound with various surfaces, which is crucial for applications in materials science and catalysis. rsc.orgresearchgate.net

The application of these predictive models can significantly reduce the time and cost associated with experimental screening, allowing researchers to focus on the most promising candidates for specific applications.

| AI/ML Application Area | Predicted Parameters for this compound Derivatives | Potential Impact |

| QSPR Modeling | Solubility, LogP, Boiling Point, Vapor Pressure | Accelerated material design and formulation |

| Predictive Toxicology | Acute toxicity, Carcinogenicity, Mutagenicity | Early-stage safety assessment in drug discovery |

| Bioactivity Prediction | Receptor binding affinity, Enzyme inhibition | Identification of novel therapeutic candidates |

| Surface Interaction | Adsorption energies, Potentials of mean force | Development of novel coatings and catalysts |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful techniques for the rapid synthesis and evaluation of large libraries of compounds. mdpi.comenamine.net These methodologies could be applied to this compound to explore the chemical space around its core structure and identify derivatives with novel properties.

A combinatorial approach would involve systematically modifying the N,N-diethyl and the hydroxyl moieties of the molecule to generate a diverse library of analogues. This library could then be subjected to HTS assays to screen for a variety of functions, such as:

Biological Activity: Screening for inhibition of specific enzymes or binding to therapeutic targets.

Material Properties: Evaluating properties relevant to polymer science or coordination chemistry.

Catalytic Activity: Assessing the potential of metal complexes of this compound derivatives as catalysts.

Fluorescence-based assays are particularly well-suited for HTS and could be developed to screen for derivatives with specific binding properties or reactivity. bath.ac.uk

| Screening Target | Potential Derivative Modifications | Screening Assay Type | Desired Outcome |

| Enzyme Inhibition | Variations in N-alkyl chains, substitution on the acetyl group | Fluorescence Resonance Energy Transfer (FRET) | Identification of new drug leads |

| Metal Ion Chelation | Introduction of additional coordinating groups | Colorimetric or fluorescent sensor arrays | Development of novel extractants or sensors |

| Polymer Precursors | Functionalization with polymerizable groups (e.g., acrylates) | Gel Permeation Chromatography (GPC) | Discovery of new monomers for advanced materials |

| RNA-Binding | Attachment of RNA-binding scaffolds | Mass spectrometry-based screening | Development of tools for chemical biology |

Advanced Characterization Techniques for In Situ Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and scale-up. Advanced in situ characterization techniques, such as ReactIR™ (in situ Fourier Transform Infrared Spectroscopy) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions as they occur. mt.com

The application of these techniques to the synthesis of this compound and its derivatives would provide valuable insights into:

Reaction Kinetics: Determining the rate of formation of products and the consumption of reactants.

Intermediate Identification: Detecting and characterizing transient intermediates, which is key to elucidating reaction mechanisms.

Process Optimization: Identifying optimal reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize impurities.

For instance, ReactIR™ could be used to monitor the characteristic infrared absorbances of the reactants and products in real-time during the amidation reaction to form this compound. mt.com This would enable precise control over the reaction and ensure consistent product quality.

| In Situ Technique | Information Gained | Application in this compound Chemistry |

| ReactIR™ (FTIR) | Real-time concentration profiles of reactants, intermediates, and products | Monitoring the progress of amidation and other functional group transformations |

| In Situ NMR | Structural elucidation of intermediates and byproducts | Mechanistic studies of derivatization reactions |

| Raman Spectroscopy | Information on molecular vibrations and crystal lattice modes | Monitoring polymorphic transformations and reaction endpoints |

| Process Mass Spec. | Real-time analysis of volatile components | Monitoring headspace composition for safety and process control |

Cross-Disciplinary Research with this compound

The simple yet functional structure of this compound makes it an attractive candidate for exploration in various cross-disciplinary research areas. Its amide and hydroxyl groups offer sites for further chemical modification, opening up possibilities in fields beyond traditional organic synthesis.

Materials Science: The ability of the amide group to form hydrogen bonds could be exploited in the design of self-assembling materials and supramolecular structures. Derivatives of this compound could also serve as building blocks for novel polymers and resins with tailored properties. teachy.ai

Radiochemistry: A related compound, N,N-dioctyl-2-hydroxyacetamide, has been studied as a degradation product of extractants used in the reprocessing of spent nuclear fuel. This suggests a potential avenue of research for this compound in the development of new solvent extraction systems for nuclear waste management.

Organic Synthesis: The amide moiety can act as a directing group in C-H functionalization reactions, providing a powerful tool for the selective synthesis of complex molecules. nih.govresearchgate.net The potential of the this compound scaffold in this context remains to be explored.

Exploration of this compound in Optoelectronic or Sensing Applications

The incorporation of amide functional groups into organic molecules can significantly influence their electronic and optical properties. researchgate.netnih.gov This opens up the possibility of developing derivatives of this compound for applications in optoelectronics and chemical sensing.

Optoelectronics: By incorporating this compound into larger conjugated systems, it may be possible to create novel organic semiconductors or light-emitting materials. unl.ptmdpi.com The amide group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's optoelectronic properties. nih.gov

Chemical Sensing: The functional groups of this compound could be utilized for the selective binding of analytes. nih.govmdpi.commdpi.com For example, derivatives could be designed to act as colorimetric or fluorescent sensors for metal ions or other small molecules. The development of such sensors is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control. bohrium.comresearchgate.net

Further research into the synthesis and characterization of this compound derivatives with extended π-systems or specific binding sites is warranted to fully explore their potential in these exciting areas.

常见问题

Q. What methodologies are recommended for detecting trace impurities in N,N-Diethylacetamide used as a reaction solvent?

- Methodological Answer :

- LC-MS/MS : For identifying low-abundance contaminants (e.g., residual amines) .

- Karl Fischer Titration : To quantify water content (target: ≤0.1%) .

- Headspace GC : For volatile impurities (e.g., residual ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。